Uridine

Description

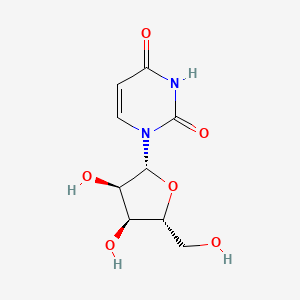

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891555 | |

| Record name | Uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Uridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Uridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

34.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID8139953 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

58-96-8, 69-75-0 | |

| Record name | Uridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine-t | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine-t | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHI7HQ7H85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 °C | |

| Record name | Uridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Uridine can be synthesized through several methods. One common synthetic route involves the decarboxylation of orotidylate, catalyzed by orotidylate decarboxylase . Another method involves the modification of uracil with ribose derivatives under specific reaction conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through fermentation processes using microorganisms such as Streptomyces citricolor . The fermentation broth is then subjected to various purification steps, including high-resolution nuclear magnetic resonance (NMR) and high-pressure liquid chromatography (HPLC), to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions

Uridine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form uracil derivatives.

Reduction: Reduction reactions can convert this compound into dihydrothis compound.

Substitution: This compound can undergo substitution reactions to form various this compound derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include lauroyl chloride for substitution reactions and various oxidizing agents for oxidation reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include this compound derivatives with antimicrobial and anticancer properties . For example, 2′,3′-di-O-cinnamoyl-5′-O-palmitoylthis compound has shown promising anticancer activity .

Scientific Research Applications

Neuroprotective Effects

Anticonvulsant Properties

Uridine has demonstrated anticonvulsant effects in various seizure models. Research indicates that this compound enhances serotonin release in isolated mice, suggesting its potential to modulate neuronal activity and improve mood disorders .

Depression Treatment

A pilot study evaluated the efficacy of this compound in treating depressed adolescents. The results showed a significant reduction in the Children's Depression Rating Scale-Revised (CDRS-R) scores, with an average decrease of 54% after six weeks of treatment . This rapid onset of action highlights this compound's potential as a therapeutic agent for mood disorders.

Cancer Metabolism

Fueling Cancer Cell Growth

Recent studies have identified this compound as a critical fuel source for pancreatic ductal adenocarcinoma (PDA) cells under glucose-restricted conditions. This compound supplementation led to increased levels of glycolytic intermediates and enhanced mitochondrial activity, indicating its role in supporting cancer cell metabolism .

This compound Triacetate in Chemotherapy Toxicity

this compound triacetate has been used effectively as an antidote for patients experiencing toxicity from fluoropyrimidines (5-FU or capecitabine). A pooled analysis showed a survival rate of approximately 96% among patients treated with this compound triacetate within 96 hours of overdose . This application underscores this compound's importance in managing chemotherapy-related side effects.

Metabolic Regulation

Impact on Metabolism and Circadian Rhythms

this compound influences body temperature and circadian rhythms, which can regulate metabolic rates and gene expression related to metabolism . This property suggests potential applications for treating metabolic disorders, including obesity.

Role in O-GlcNAcylation

this compound promotes the production of UDP-GlcNAc, essential for O-GlcNAcylation—a post-translational modification that regulates various cellular processes. This function is particularly relevant in cancer biology and metabolic diseases .

mRNA Technology

Advancements in Vaccine Development

this compound modifications have been pivotal in developing mRNA vaccines, notably during the COVID-19 pandemic. The incorporation of pseudothis compound into mRNA enhances its stability and translational capacity, reducing immune recognition and degradation. This advancement has significant implications for infectious disease prevention and cancer treatment .

Data Summary

Case Studies

-

This compound in Depression Treatment

- Participants: Seven adolescents with bipolar disorder.

- Duration: 6 weeks.

- Outcome: Significant reduction in CDRS-R scores; well-tolerated with no serious adverse events reported.

-

This compound Triacetate for Chemotherapy Toxicity

- Patient Cohort: 135 patients with fluoropyrimidine toxicity.

- Outcome: 96% survival rate post-treatment; rapid recovery allowing resumption of chemotherapy.

Mechanism of Action

Uridine exerts its effects through several mechanisms. It enhances the release and availability of neurotransmitters such as dopamine and serotonin, which are vital for mood regulation and cognitive function . This compound also promotes the formation of cell membranes and synaptic structures in neurons, aiding in the maintenance and repair of brain cells . Additionally, this compound is involved in glycogen synthesis and the regulation of metabolic pathways .

Comparison with Similar Compounds

Naturally Occurring Nucleosides

Uridine shares structural similarities with other nucleosides like adenosine, guanosine, and cytidine, but differs in the nitrogenous base (uracil vs. adenine, guanine, or cytosine). Key comparisons include:

Key Findings :

Modified Uridines in mRNA and Therapeutics

Pseudothis compound (Ψ) and 5-methylthis compound are naturally occurring modifications in eukaryotic mRNA, altering RNA stability and protein interactions .

Key Findings :

Key Findings :

- 5-FUrd and its metabolites inhibit thymidylate synthase, disrupting DNA synthesis in cancers .

- Pseudouridinyl analogs (PU2e, PU4b) show comparable inhibitory activity to this compound but with reduced off-target effects in bacterial models .

- 6-Azathis compound accumulates orotic acid, blocking de novo pyrimidine synthesis .

This compound Phosphorylase Inhibitors

Inhibitors like BAU and 5-benzyluracils elevate plasma this compound levels, potentiating chemotherapy:

Key Findings :

Metabolic and Disease Implications

- Cancer Metabolism: this compound uptake inhibition (e.g., by dipyridamole) sensitizes retinoblastoma cells to death . Pancreatic cancer cells utilize this compound-derived ribose under glucose restriction .

- Agriculture : this compound nucleotide levels regulate sucrose-to-starch conversion in potato tubers .

Biological Activity

Uridine, a pyrimidine nucleoside, plays a crucial role in various biological processes, including nucleic acid synthesis, glycogen metabolism, and cellular signaling. Its biological activity has garnered significant attention in recent research due to its potential therapeutic applications in metabolic diseases, neurodegenerative disorders, and as a treatment for depression. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Nucleic Acid Synthesis

This compound is essential for the synthesis of RNA and plays a vital role in cellular function. It is involved in the formation of this compound diphosphate (UDP), which is crucial for glycosylation processes that modify proteins and lipids.

2. Glycogen Metabolism

This compound contributes to glycogen synthesis through the formation of UDP-glucose. This process is pivotal for energy storage and regulation of glucose homeostasis in the body .

3. Neuroprotective Effects

Recent studies have indicated that this compound has neuroprotective properties. It promotes the regeneration of neuronal cells and enhances synaptic plasticity, which is beneficial for cognitive functions .

4. Role in Depression Treatment

This compound has been investigated as a potential treatment for depression. A study involving adolescents with bipolar disorder showed that this compound supplementation significantly reduced depressive symptoms without adverse effects .

1. This compound in Depression Treatment

A clinical trial explored the efficacy of this compound in treating depressed adolescents. Participants receiving 500 mg of this compound twice daily for six weeks exhibited a mean reduction of 54% in their Children's Depression Rating Scale-Revised (CDRS-R) scores, indicating substantial improvement in depressive symptoms .

| Participant Demographics | Mean CDRS-R Score at Entry | Mean CDRS-R Score After Treatment | Reduction (%) |

|---|---|---|---|

| 7 participants (Caucasian) | 65.6 | 30 (Last Observation Carried Forward) | 54 |

2. This compound's Role in Metabolic Disorders

Research has linked abnormal this compound levels to metabolic disorders such as obesity and diabetes. Elevated this compound concentrations have been observed in individuals with these conditions, suggesting a dysregulation that may contribute to their pathophysiology .

Metabolic Effects

This compound influences various metabolic pathways, including:

- Lipid Metabolism: It regulates lipid synthesis and storage.

- Glucose Homeostasis: this compound affects insulin secretion and gluconeogenesis.

- Protein Modification: It promotes O-GlcNAcylation, a post-translational modification that alters protein function and is implicated in various diseases .

Table 1: Summary of this compound's Biological Activities

| Biological Activity | Description |

|---|---|

| Nucleic Acid Synthesis | Essential for RNA synthesis; forms UDP for glycosylation |

| Glycogen Metabolism | Contributes to glycogen synthesis via UDP-glucose |

| Neuroprotective Effects | Enhances neuronal regeneration and synaptic plasticity |

| Depression Treatment | Reduces depressive symptoms; well tolerated in clinical studies |

| Metabolic Regulation | Influences lipid metabolism, glucose homeostasis, and protein modification |

Q & A

Q. How should researchers design experiments to investigate this compound’s role in host-pathogen interactions, particularly in RNA virus replication?

- Methodological Answer: Infect cell lines with viruses (e.g., Zika or SARS-CoV-2) in this compound-depleted media and measure viral load via plaque assays or RT-qPCR. Use ribonucleoside analog inhibitors (e.g., sofosbuvir) to compete with this compound incorporation. For in vivo relevance, employ transgenic mice overexpressing this compound kinase in immune cells and profile antiviral cytokine responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.